molecular formula C9H11N B1146527 4-[(2E)-2-Buten-2-yl]pyridine CAS No. 149586-04-9

4-[(2E)-2-Buten-2-yl]pyridine

Cat. No.: B1146527
CAS No.: 149586-04-9
M. Wt: 133.19034
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2E)-2-Buten-2-yl]pyridine is a pyridine derivative featuring a trans-configured 2-buten-2-yl substituent at the 4-position of the aromatic ring.

Properties

CAS No.

149586-04-9

Molecular Formula

C9H11N

Molecular Weight

133.19034

Synonyms

Pyridine, 4-(1-methyl-1-propenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

4-Methylpyridine Derivatives
  • Example: 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33, ) Structural Difference: A methyl group replaces the butenyl substituent.
Ethenyl-Substituted Pyridines
  • Example : 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine (CAS 14802-41-6, )
    • Structural Difference : A conjugated ethenyl bridge links two pyridine rings.
    • Impact : Extended π-conjugation enhances UV absorption and electronic delocalization, making it suitable for optoelectronic applications .
Amino-Substituted Pyridines
  • Example: 4-(2-Aminoethyl)pyridine () Structural Difference: An aminoethyl group introduces hydrogen-bonding capability.
Nitro-Functionalized Derivatives
  • Example: 4-[(E)-1-Methyl-2-(4-nitrophenyl)ethenyl]pyridine () Structural Difference: A nitro group on the ethenyl side chain creates strong electron-withdrawing effects.

Physicochemical Properties

Table 1: Comparative Data for Selected Pyridine Derivatives
Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
4-[(2E)-2-Buten-2-yl]pyridine ~147.2 (calculated) Not reported Alkenyl, pyridine N/A
4-(2-Aminoethyl)pyridine 122.17 Not reported Aminoethyl, pyridine
4-Methylpyridine derivatives 466–545 268–287 Methyl, substituted phenyl
4-[(E)-1-Methyl-2-(4-nitrophenyl)ethenyl]pyridine 280.28 Not reported Nitrophenyl, ethenyl
  • Key Observations: Alkenyl substituents (e.g., butenyl) likely reduce melting points compared to polar groups like amino or nitro due to decreased intermolecular forces. Molecular weight and substituent complexity correlate with synthetic yield; simpler derivatives (e.g., 4-methylpyridine) achieve higher yields (67–81%) compared to multi-step syntheses .

Challenges and Opportunities

  • Functionalization Potential: The double bond in the butenyl group offers a site for further modifications (e.g., hydrogenation, epoxidation), enabling tailored applications in drug design or polymer chemistry.

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